molecular formula C15H17N3O4 B5361813 N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea

N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea

Katalognummer B5361813
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: HRSUJGFVSQMUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea, also known as BIS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a urea derivative that has shown promising results in various preclinical studies.

Wirkmechanismus

N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea works by inhibiting the activity of CAIX, which is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to cell death. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also has antidiabetic properties and has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea is its specificity for CAIX. This specificity makes it a promising candidate for targeted cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea research. One area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to develop more potent and water-soluble derivatives of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its specificity for CAIX makes it a promising candidate for targeted cancer therapy. However, further research is needed to evaluate its safety and efficacy in humans.

Synthesemethoden

N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea is synthesized by reacting 5-tert-butyl-3-isoxazolylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with potassium carbonate and N,N-dimethylformamide to obtain this compound. The yield of this reaction is approximately 70%, and the purity of the final product can be increased by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzodioxol-5-yl-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis. This compound also has antifungal and antibacterial properties and has been studied for its potential use in treating fungal and bacterial infections.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)12-7-13(18-22-12)17-14(19)16-9-4-5-10-11(6-9)21-8-20-10/h4-7H,8H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUJGFVSQMUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.